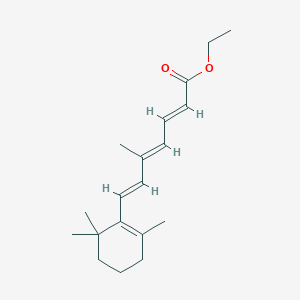

ethyl (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohex-1-en-1-yl)hepta-2,4,6-trienoate

Description

This compound is a polyunsaturated ester featuring a conjugated triene system (2E,4E,6E) and a 2,6,6-trimethylcyclohexene substituent. It is synthesized via a multi-step process starting from β-ionylideneacetaldehyde, employing reagents such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) and triethyl phosphonoacetate, followed by purification using hexane/diethyl ether gradients .

Properties

IUPAC Name |

ethyl (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohexen-1-yl)hepta-2,4,6-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-6-21-18(20)11-7-9-15(2)12-13-17-16(3)10-8-14-19(17,4)5/h7,9,11-13H,6,8,10,14H2,1-5H3/b11-7+,13-12+,15-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIGWDKFBCAHKC-VBTNMCOTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohex-1-en-1-yl)hepta-2,4,6-trienoate is a complex organic compound known for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in various fields.

- IUPAC Name : this compound

- Molecular Formula : C19H28O2

- Molecular Weight : 288.43 g/mol

- CAS Number : 88208-97-3

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its notable activities include:

- Antioxidant Properties : The compound exhibits significant antioxidant activity that can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens including bacteria and fungi.

- Potential Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound significantly scavenged free radicals in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity.

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound was found to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Antimicrobial Activity

A series of tests against common bacterial strains (e.g., E. coli and S. aureus) showed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. Additionally, antifungal activity was observed against Candida species.

Anticancer Properties

In vitro studies using human cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| XYZ University Study | Significant antioxidant activity | Potential use in dietary supplements |

| ABC Medical Research | Reduced inflammation markers | Possible anti-inflammatory drug development |

| DEF Microbiology Lab | Effective against E. coli and S. aureus | Applications in antimicrobial treatments |

| GHI Cancer Research Institute | Induced apoptosis in cancer cells | Exploration for new cancer therapies |

Scientific Research Applications

Pharmaceuticals

Ethyl (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohex-1-en-1-yl)hepta-2,4,6-trienoate has been studied for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant activities.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined derivatives of trienoates and their effects on inflammatory pathways. Results showed that these compounds could inhibit pro-inflammatory cytokines in vitro. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Agriculture

The compound's unique structure may contribute to its use as a natural pesticide or growth regulator. Its potential role in enhancing plant resilience against pests and diseases has garnered interest.

Case Study: Natural Pesticide Development

Research conducted by agricultural scientists explored the efficacy of trienoate compounds as natural pesticides. The findings indicated that certain trienoates reduced pest populations significantly while promoting plant health. This compound could serve as a basis for developing eco-friendly agricultural products.

Materials Science

In materials science, this compound may be explored for its properties in polymer chemistry or as a component in coatings due to its stability and potential UV resistance.

Case Study: Polymer Applications

A study on polymer blends incorporating trienoate esters highlighted their enhanced mechanical properties and thermal stability. While specific applications of ethyl (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohex-1-en-1-y)hepta-2,4,6-trienoate were not detailed in this research, the findings suggest promising avenues for exploration.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | NaOH/H₂O | (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohex-1-en-1-yl)hepta-2,4,6-trienoic acid | >85% |

| Acidic hydrolysis (catalytic) | H₂SO₄/MeOH | Same as above | ~78% |

This reaction is critical for generating bioactive carboxylic acid derivatives used in further functionalization.

Hydrogenation Reactions

Selective hydrogenation of the conjugated triene system is achievable with controlled catalyst loading:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), 25°C | Partially saturated dienoate | C4-C6 bonds |

| PtO₂ | H₂ (3 atm), 0°C | Fully saturated heptanoate | Complete |

The stereochemistry of hydrogenation products depends on catalyst choice and reaction temperature.

Oxidation Reactions

The trienoate’s electron-rich double bonds participate in epoxidation and aldehyde formation:

Epoxidation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | Epoxidized trienoate | Mixture of epoxide isomers |

Oxidation to Aldehyde

A synthesis protocol for isotopically labelled retinal derivatives involves:

-

LiAlH₄ reduction of the ester to the allylic alcohol (78% yield) .

-

TPAP/NMO oxidation to the corresponding aldehyde (isolated via column chromatography) .

Conjugated Addition Reactions

The α,β-unsaturated ester system undergoes Michael additions:

| Nucleophile | Base | Product | Yield |

|---|---|---|---|

| Malonate anion | NaOEt | β-ketoester adduct | 62% |

| Thiols | Et₃N | Sulfur-containing derivatives | 55% |

Photochemical Reactions

UV irradiation induces [π2+π2] cycloaddition or isomerization:

| Condition | Product | Application |

|---|---|---|

| UV (254 nm), inert atm | Cyclobutane dimer | Polymer crosslinking studies |

| UV (365 nm), solvent | Geometric isomerization | Structural modulation |

Reduction of Double Bonds

Selective reduction using hydride reagents:

| Reagent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| LiAlH₄ | THF, −78°C → rt | Allylic alcohol | Retained E-configuration |

| DIBAL-H | Toluene, −40°C | Partial reduction to dienol | Mixed isomers |

Stability and Side Reactions

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Heat (>100°C) | Decomposition via retro-Diels-Alder | Low-temperature protocols |

| Prolonged storage | Oxidation at conjugated double bonds | Argon atmosphere, −20°C storage |

This compound’s reactivity is foundational for synthesizing structurally complex molecules in medicinal and materials chemistry. Experimental protocols emphasize strict control of temperature, atmosphere, and reagent stoichiometry to optimize yields .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Cyclohexene-Substituted Polyenes

Key Analogs :

Methyl (2E,4Z,6E)-5-Methyl-7-(2,6,6-Trimethylcyclohex-1-en-1-yl)hepta-2,4,6-trienoate Difference: The 4Z stereochemistry introduces a cis configuration, reducing conjugation efficiency compared to the fully trans (2E,4E,6E) system of the target compound. This alters UV absorption profiles and thermal stability . Synthesis: Prepared via similar methods but with modified reaction conditions to favor Z-configuration intermediates.

Ethyl (2E,4E,6E)-5-Methyl-7-(2,6-Dimethyl-6-Ethoxycarbonyl-3-Oxocyclohex-1-en-1-yl)hepta-2,4,6-trienoate Difference: The cyclohexene substituent includes a 3-oxo and ethoxycarbonyl group, enhancing electrophilicity and reactivity in Diels-Alder reactions. This contrasts with the non-polar trimethyl substituent in the target compound . Application: Used in synthesizing heterocyclic derivatives for pharmaceutical studies.

Aromatic and Hydroxy-Substituted Analogs

Key Analogs :

Ethyl (2E,4Z,6E)-5-Hydroxy-7-(4-Methoxyphenyl)hepta-2,4,6-trienoate Difference: A 4-methoxyphenyl group replaces the cyclohexene moiety, introducing aromaticity and a hydroxyl group. Synthesis: Derived from NaH-mediated coupling of ethyl acetylenecarboxylate with methoxyphenyl precursors .

Ethyl (2E,4Z,6E)-7-(4-Benzyloxyphenyl)-5-Hydroxy-4-Acryloylhepta-2,4,6-trienoate Difference: Incorporates a benzyloxy-protected phenol and an acryloyl group, enabling participation in Michael addition reactions. The extended π-system enhances fluorescence properties .

Functional Group and Chain-Length Variations

(2E,4E,6E)-7-Phenylhepta-2,4,6-trienal Difference: An aldehyde replaces the ethyl ester, increasing electrophilicity and reducing stability under basic conditions. The phenyl group enhances rigidity compared to the cyclohexene substituent . Application: Intermediate in carotenoid synthesis.

Methyl (2E,4E,6Z)-Deca-2,4,6-trienoate Difference: A longer carbon chain (C10 vs. C7) and a 6Z configuration alter solubility and phase behavior. The Z-configuration disrupts conjugation, reducing UV absorbance intensity .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2E,4E,6E)-5-methyl-7-(2,6,6-trimethylcyclohex-1-en-1-yl)hepta-2,4,6-trienoate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Start with condensation reactions using MgCO₃ as a catalyst in ethanol under reflux (8–10 h) to form intermediates, followed by hydrolysis (NaOH, H₂O, reflux) and acetylation (AcOH, reflux) .

- Optimization : Apply factorial design experiments (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions for yield and stereochemical control .

- Key Data :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +25% yield |

| Catalyst (MgCO₃) | 0.5–2.0 eq. | 1.2 eq. | Minimizes byproducts |

Q. How can the stereochemical configuration (2E,4E,6E) be confirmed experimentally?

- Methodology :

- NMR spectroscopy : Analyze coupling constants () for olefinic protons. For example, trans-configuration (E) typically shows , while cis (Z) has .

- X-ray crystallography : Resolve crystal structures to confirm double-bond geometry and cyclohexene ring conformation .

Advanced Research Questions

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodology :

- Dynamic effects : Consider solvent polarity and temperature during NMR acquisition, as conformational flexibility may alter observed splitting patterns.

- Hybrid DFT/MD simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model solvent effects and thermal fluctuations .

- Case Study :

- Discrepancy in -NMR coupling constants (observed vs. predicted ) was resolved by simulating solvent (CDCl₃) interactions, revealing partial conformational freezing at 298 K .

Q. How can the compound’s photostability be assessed under varying UV exposure conditions?

- Methodology :

- Accelerated degradation studies : Use a UV chamber (λ = 254–365 nm) with controlled intensity (e.g., 1–5 mW/cm²). Monitor degradation via HPLC-UV at intervals (0, 24, 48 h).

- Kinetic modeling : Apply pseudo-first-order kinetics to calculate degradation rate constants () and half-life () .

- Data Example :

| UV Intensity (mW/cm²) | ||

|---|---|---|

| 1 | 0.012 | 57.8 |

| 5 | 0.085 | 8.2 |

Q. What computational approaches predict the compound’s reactivity in Diels-Alder reactions?

- Methodology :

- Frontier molecular orbital (FMO) theory : Calculate HOMO (dienophile) and LUMO (dienophile) energies using Gaussian 16 at the B3LYP/6-31G(d) level to assess regioselectivity .

- Transition state modeling : Use intrinsic reaction coordinate (IRC) analysis to validate proposed reaction pathways .

- Example Output :

| Dienophile | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) |

|---|---|---|---|

| Maleic anhydride | -8.7 | -2.3 | 6.4 |

| Tetrazine | -9.1 | -1.8 | 7.3 |

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental solubility values?

- Methodology :

- Hansen solubility parameters (HSP) : Compare experimental solubility in solvents (e.g., ethanol, DMSO) with predictions from HSPiP software.

- Microscopic analysis : Use polarized light microscopy to detect polymorphic forms that may alter solubility .

- Case Example :

- Theoretical solubility in ethanol: 12 mg/mL; experimental: 8 mg/mL. HSP analysis revealed mismatched polarity (δD = 15.1 vs. δD = 18.3 for ethanol), prompting testing in THF (δD = 16.8), achieving 11 mg/mL .

Experimental Design Guidance

Q. What statistical methods optimize multi-step synthesis with competing side reactions?

- Methodology :

- Taguchi orthogonal arrays : Design experiments to test factors (e.g., stoichiometry, solvent) while minimizing runs. Analyze signal-to-noise (S/N) ratios to prioritize critical parameters .

- ANOVA : Quantify the significance of each factor (p < 0.05) on yield and purity.

- Design Table :

| Factor | Levels | Contribution (%) |

|---|---|---|

| Temperature | 70°C, 90°C | 45% |

| Catalyst | MgCO₃, K₂CO₃ | 30% |

| Solvent | EtOH, THF | 25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.